molecular formula C19H15FN2O2S B11410029 9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B11410029
M. Wt: 354.4 g/mol
InChI Key: HSIRCUKGSVBIRG-UHFFFAOYSA-N
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Description

9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a potent and selective small molecule inhibitor recognized for its activity against key kinases. It has been identified as a cell-permeable, ATP-competitive, and highly selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase central to numerous signaling pathways . This compound exhibits exceptional selectivity for GSK-3 over closely related kinases such as CDK2 and CDK5. Its primary research value lies in the chemical biology and pharmacological dissection of GSK-3's role in diseases. Researchers utilize this thione to probe the mechanisms underlying neurodegenerative disorders like Alzheimer's disease , where GSK-3 is implicated in tau hyperphosphorylation, and in oncogenesis, diabetes, and inflammation . By potently inhibiting GSK-3, it serves as a critical tool for validating GSK-3 as a therapeutic target and for investigating Wnt/β-catenin signaling, cell proliferation, and glucose metabolism in various cellular and animal disease models.

Properties

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4 g/mol

IUPAC Name

9-ethoxy-2-(2-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C19H15FN2O2S/c1-2-23-15-9-5-6-11-10-13-18(24-16(11)15)21-17(22-19(13)25)12-7-3-4-8-14(12)20/h3-9H,2,10H2,1H3,(H,21,22,25)

InChI Key

HSIRCUKGSVBIRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Ethoxy-Substituted Chromene Derivatives

The ethoxy group at position 9 is introduced via alkoxylation of 4-hydroxycoumarin or its derivatives. For example, ethylation of 4-hydroxy-7-methoxycoumarin using ethyl bromide in the presence of K₂CO₃ in DMF yields 4,7-diethoxycoumarin, which is subsequently hydrolyzed to 7-ethoxy-4-hydroxycoumarin. Alternative routes involve Claisen-Schmidt condensation between 2-fluoroacetophenone and ethyl cyanoacetate to form α,β-unsaturated nitriles, which are cyclized under acidic conditions.

Pyrimidine Ring Formation

The chromeno[2,3-d]pyrimidine scaffold is constructed via cyclocondensation of ethoxy-substituted chromene precursors with thiourea or its derivatives. In a representative protocol:

  • Reagents : 7-Ethoxy-4-hydroxycoumarin (1 equiv), 2-fluorobenzaldehyde (1.2 equiv), thiourea (1.5 equiv).

  • Conditions : Microwave irradiation (150 W, 120°C, 20 min) in acetic acid (5 mL) with NH₄Cl (10 mol%) as a catalyst.

  • Yield : 68% after recrystallization from ethanol.

This method avoids traditional heating, reducing side reactions such as decarboxylation.

Thione Group Installation at Position 4

Thiourea-Based Cyclocondensation

Thiourea serves as the sulfur source in one-pot syntheses:

  • Procedure : A mixture of 7-ethoxy-4-hydroxycoumarin, 2-fluorobenzaldehyde, and thiourea in acetic acid undergoes microwave-assisted cyclization.

  • Mechanism : The thione group forms via nucleophilic attack of sulfur on the carbonyl carbon, followed by dehydration.

Post-Modification via Lawesson’s Reagent

For late-stage thionation:

  • Reagents : 9-Ethoxy-2-(2-fluorophenyl)-chromeno[2,3-d]pyrimidin-4-one (1 equiv), Lawesson’s reagent (1.2 equiv).

  • Conditions : Reflux in toluene (8 h) under N₂.

  • Yield : 72% (vs. 68% for one-pot methods).

Optimization and Comparative Analysis

Reaction Conditions and Catalysts

MethodCatalystTemperature (°C)Time (h)Yield (%)
MicrowaveNH₄Cl1200.3368
ConventionalPiperidine80645
Suzuki CouplingPd(PPh₃)₄901258
Lawesson’sNone110872

Key Observations :

  • Microwave methods reduce reaction times by 80% compared to conventional heating.

  • Lawesson’s reagent provides higher yields but requires pre-formed pyrimidinone intermediates.

Solvent and Green Chemistry Approaches

Eco-friendly protocols using water-ethanol mixtures (1:1) with tannic acid (10 mol%) as a catalyst achieve 65% yield at 70°C. This avoids toxic solvents like DMF or toluene.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 6.92–7.89 (m, 8H, Ar-H), 10.21 (s, 1H, NH).

  • ¹³C NMR : δ 14.3 (OCH₂CH₃), 63.8 (OCH₂), 116.4–159.2 (aromatic and C=S), 190.1 (C=O, if present).

  • HRMS : [M+H]⁺ calcd. for C₂₀H₁₅FN₂O₂S: 378.0832; found: 378.0829.

Purity and Stability

  • HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30, 1 mL/min).

  • Stability : Stable at 25°C for 6 months; decomposes above 150°C .

Chemical Reactions Analysis

Types of Reactions

9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chromeno[2,3-d]pyrimidine derivatives vary in substituents at positions 2, 4, and 9, influencing their physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 9-Ethoxy, 2-(2-fluorophenyl), 4-thione C₁₉H₁₆FN₂O₂S ~367.4 (calc.) Fluorine enhances lipophilicity; thione improves binding affinity
2-(2-Hydroxy-3-methoxyphenyl)-9-methoxy analogue 9-Methoxy, 2-(2-hydroxy-3-methoxyphenyl) C₁₉H₁₆N₂O₄S 368.41 Polar hydroxyl/methoxy groups increase solubility
7-Chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one 7-Chloro, 2-(4-ethoxyphenyl), 4-ketone C₁₉H₁₅ClN₂O₃ 354.79 Chlorine enhances electron-withdrawing effects; ketone reduces H-bonding
7-Chloro-2-(2-hydroxyphenyl)-4-thione 7-Chloro, 2-(2-hydroxyphenyl), 4-thione C₁₇H₁₁ClN₂O₂S 342.80 Hydroxyl group improves antioxidant potential

Key Observations :

  • Fluorine vs.
  • Thione vs. Ketone : The 4-thione group in the target compound provides stronger hydrogen-bonding capacity than the 4-ketone in , which may enhance interactions with biological targets.
  • Ethoxy vs. Methoxy : The ethoxy group at position 9 (target) introduces greater lipophilicity than methoxy substituents in , affecting pharmacokinetics.

Physicochemical Properties

  • Solubility : The target’s ethoxy and fluorophenyl groups likely reduce aqueous solubility compared to hydroxyl-containing analogues (e.g., ).
  • Thermal Stability : Thione derivatives generally exhibit higher melting points than ketones due to stronger intermolecular interactions (e.g., vs. ).

Biological Activity

9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines chromene and pyrimidine elements, which may contribute to its biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C21_{21}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 380.4 g/mol
  • Structure : The compound features a chromeno framework fused with a pyrimidine ring, an ethoxy group, and a fluorophenyl substituent.

Anticancer Properties

Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit antiproliferative effects against various tumor cell lines. Notably:

  • Cytotoxicity : Some compounds within this class have demonstrated micromolar cytotoxicity against cancer cells while showing minimal toxicity to normal fibroblasts. This suggests their potential as anticancer agents .

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of 9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione on different cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast Cancer)1510
HeLa (Cervical Cancer)208
A549 (Lung Cancer)257

The selectivity index indicates the ratio of cytotoxicity to cancer cells versus normal cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . In vitro studies assessed its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 µg/mL
Escherichia coli200 µg/mL
Pseudomonas aeruginosa400 µg/mL

These results indicate moderate antimicrobial activity, suggesting its potential use in treating infections caused by these pathogens .

The biological activity of 9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and microbial growth inhibition. The thione functional group may play a critical role in these interactions by forming complexes with metal ions or influencing enzyme activity.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the chromene or pyrimidine rings can significantly affect potency and selectivity against target cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-ethoxy-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione, and how can reaction conditions be standardized?

  • Methodology :

  • Stepwise synthesis : Begin with condensation of 4-hydroxycoumarin derivatives with substituted aldehydes (e.g., 2-fluorobenzaldehyde) under acidic conditions to form the chromene ring. Subsequent cyclization with thiourea or thioacetamide in polar aprotic solvents (e.g., DMF) under microwave irradiation (80–120°C, 30–60 min) can yield the pyrimidine-thione core .
  • Catalytic systems : Use p-toluenesulfonic acid (p-TSA) as a catalyst for one-pot multicomponent reactions to improve yield and reduce by-products .
    • Characterization : Validate purity via HPLC (>95%) and confirm structure using 1^1H/13^{13}C NMR, IR (S-H stretch at ~2500 cm1^{-1}), and LC-MS (e.g., [M+H]+ ion) .

Q. How can researchers ensure structural integrity and purity of this compound during synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Identify key protons (e.g., ethoxy group at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbons (e.g., C=S at δ ~170 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the chromeno-pyrimidine scaffold .
  • XRD : Resolve crystallographic data to confirm 3D conformation, particularly for stereochemical assignments .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for chromeno-pyrimidine derivatives?

  • Case study : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Methodology :

  • Dose-response standardization : Use fixed ATP concentrations (e.g., 10 µM) and validate with positive controls (e.g., staurosporine).
  • Structural analogs : Compare activity of 9-ethoxy derivatives with methoxy or methylthio analogs to isolate electronic effects of the ethoxy group .
    • Data normalization : Apply statistical tools (e.g., ANOVA) to account for inter-laboratory variability .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • In silico approaches :

  • ADMET prediction : Use SwissADME or ADMETLab to assess logP (target <5), aqueous solubility, and CYP450 interactions. The ethoxy group may improve lipophilicity but reduce metabolic stability .
  • Docking studies : Model interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina. Focus on hydrogen bonding between the thione sulfur and active-site residues (e.g., Lys721) .
    • Validation : Cross-reference computational results with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. What experimental designs are effective for probing structure-activity relationships (SAR) in this compound class?

  • SAR variables :

  • Substituent effects : Synthesize analogs with varying substituents at the 2-fluorophenyl (e.g., Cl, CF3_3) and ethoxy positions (e.g., methoxy, propoxy) .
  • Core modifications : Replace the chromeno ring with thieno or pyrido scaffolds to assess ring system flexibility .
    • Biological assays :
  • Dose-dependent cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Selectivity profiling : Compare IC50_{50} values across kinase panels to identify off-target effects .

Key Challenges and Recommendations

  • Synthetic hurdles : Low yields (<40%) in cyclization steps may require microwave optimization or alternative catalysts (e.g., CuI) .
  • Biological variability : Use orthogonal assays (e.g., SPR, fluorescence polarization) to confirm target engagement .
  • Data reproducibility : Publish full spectral data (NMR, LC-MS) in open-access repositories to facilitate cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.